1-(3,5-Bis(trifluoromethoxy)phenyl)-2-bromopropan-1-one
CAS No.:
Cat. No.: VC20541784
Molecular Formula: C11H7BrF6O3
Molecular Weight: 381.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H7BrF6O3 |
|---|---|
| Molecular Weight | 381.07 g/mol |
| IUPAC Name | 1-[3,5-bis(trifluoromethoxy)phenyl]-2-bromopropan-1-one |
| Standard InChI | InChI=1S/C11H7BrF6O3/c1-5(12)9(19)6-2-7(20-10(13,14)15)4-8(3-6)21-11(16,17)18/h2-5H,1H3 |
| Standard InChI Key | PZFZNOMKLDMLHB-UHFFFAOYSA-N |
| Canonical SMILES | CC(C(=O)C1=CC(=CC(=C1)OC(F)(F)F)OC(F)(F)F)Br |
Introduction
1-(3,5-Bis(trifluoromethoxy)phenyl)-2-bromopropan-1-one is a complex organic compound featuring a phenyl ring substituted with two trifluoromethoxy groups and a bromopropanone moiety. Its molecular formula is C11H7BrF6O3, and it has a molecular weight of approximately 381.07 g/mol . The presence of trifluoromethoxy groups significantly enhances the compound's lipophilicity and reactivity, making it notable in various chemical environments.
Synthesis
The synthesis of 1-(3,5-Bis(trifluoromethoxy)phenyl)-2-bromopropan-1-one typically involves multiple steps. While specific synthesis methods are not detailed in the available literature, optimizing reaction conditions such as temperature and solvent choice is crucial for maximizing yield and purity during synthesis .
Biological Activities
Research indicates that this compound exhibits potential biological activities, including antimicrobial and anticancer properties. The unique electronic properties imparted by the trifluoromethoxy substituents may enhance its interaction with biological targets, although specific mechanisms of action require further investigation.
Applications
1-(3,5-Bis(trifluoromethoxy)phenyl)-2-bromopropan-1-one finds applications in various fields, including pharmaceutical development and synthetic chemistry. Its unique combination of functional groups makes it a valuable intermediate for targeted synthetic applications and research studies .
Comparison with Similar Compounds
Several compounds share structural similarities with 1-(3,5-Bis(trifluoromethoxy)phenyl)-2-bromopropan-1-one. For example:
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3,5-Bis(trifluoromethyl)phenylthiourea: Contains trifluoromethyl groups but lacks the bromopropanone moiety.
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(S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol: Features a similar trifluoromethylphenyl group but has an ethanol moiety instead.
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1-(3-Amino-5-(trifluoromethyl)phenyl)-3-bromopropan-1-one: Contains an amino group instead of trifluoromethylthio, leading to different biological activity profiles.
Comparison Table:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3,5-Bis(trifluoromethyl)phenylthiourea | Trifluoromethyl groups, thiourea linkage | Lacks bromopropanone moiety |
| (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol | Trifluoromethylphenyl group, ethanol moiety | No bromine or carbonyl functionality |
| 1-(3-Amino-5-(trifluoromethyl)phenyl)-3-bromopropan-1-one | Amino group, bromopropanone moiety | Different biological activity due to amino functionality |
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